

## P17 peptide in wound healing studies

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | P17 Peptide |           |
| Cat. No.:            | B15541828   | Get Quote |

With the increasing interest in peptide-based therapeutics for regenerative medicine, the **P17 peptide** has emerged as a significant candidate in wound healing studies. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in the investigation and application of P17, with a primary focus on the well-characterized wound-healing peptide, Tiger17.

Note on **P17 Peptide** Nomenclature: The designation "P17" can refer to several distinct peptides in scientific literature, including derivatives of HIV-1 matrix protein p17, ant venom peptides, and peptides related to Keratin 17. This document will focus on Tiger17, a designed 11-amino acid peptide with robustly demonstrated pro-healing properties, as it is the most relevant to wound healing applications based on current research.[1][2][3][4][5][6]

## **Application Notes**

The Tiger17 peptide is a potent biomaterial for promoting the healing of dermal wounds.[1][2][3] It is a small, cyclic peptide with the sequence c[WCKPKPKPRCH-NH2].[1][2][3] Its small size and potential for low-cost production make it an attractive candidate for therapeutic development.[1][3]

Tiger17 has been shown to positively influence all three major stages of wound healing:

- Inflammatory Phase: It induces the recruitment of macrophages to the wound site, which is a critical step for clearing debris and initiating the repair process.[1][2][3]
- Proliferative Phase: Tiger17 stimulates the migration and proliferation of both keratinocytes and fibroblasts.[1][2][3] This action leads to accelerated re-epithelialization and the formation



of granulation tissue, which are essential for closing the wound.[1][2][3]

Remodeling Phase: The peptide promotes the release of key cytokines such as transforming growth factor-beta 1 (TGF-β1) and interleukin-6 (IL-6) from macrophages.[1][2][3] These cytokines play a pivotal role in tissue remodeling and the deposition of new extracellular matrix.[1][2][3]

The mechanism of action for Tiger17 involves the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1][2][3]

## **Quantitative Data Summary**

The following tables summarize the quantitative data from key in vitro and in vivo studies on the Tiger17 peptide.

Table 1: In Vitro Efficacy of Tiger17 on Human Keratinocytes and Fibroblasts

| Cell Type                        | Concentration<br>(µg/mL) | Proliferation<br>Increase (%) | Reference |
|----------------------------------|--------------------------|-------------------------------|-----------|
| HaCaT Keratinocytes              | 2.5                      | 20                            | [2]       |
| 5                                | 60                       | [2]                           |           |
| 10                               | 110                      | [2]                           | -         |
| 20                               | 200                      | [2]                           | -         |
| Human Skin<br>Fibroblasts (HSFs) | 2.5                      | 15                            | [2]       |
| 5                                | 40                       | [2]                           |           |
| 10                               | 60                       | [2]                           | _         |
| 20                               | 95                       | [2]                           |           |

Table 2: In Vivo Efficacy of Tiger17 in a Murine Full-Thickness Dermal Wound Model



| Treatment<br>Group        | Day 2<br>Residual<br>Wound<br>Area (%) | Day 4<br>Residual<br>Wound<br>Area (%) | Day 7<br>Residual<br>Wound<br>Area (%) | Day 9<br>Residual<br>Wound<br>Area (%) | Reference |
|---------------------------|----------------------------------------|----------------------------------------|----------------------------------------|----------------------------------------|-----------|
| Vehicle<br>Control        | 84.1                                   | 74.0                                   | 56.7                                   | 34.1                                   | [2]       |
| Tiger17                   | 67.3                                   | 45.6                                   | 8.9                                    | 5.9                                    | [2]       |
| EGF (Positive<br>Control) | 73.9                                   | 52.3                                   | 24.9                                   | 14.3                                   | [2]       |

## **Experimental Protocols**

Detailed methodologies for key experiments are provided below.

# Protocol 1: In Vitro Keratinocyte Migration Assay (Scratch Assay)

Objective: To assess the effect of Tiger17 on the migration rate of keratinocytes in vitro.

#### Materials:

- Human keratinocyte cell line (e.g., HaCaT)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- Serum-free cell culture medium
- Tiger17 peptide stock solution
- 6-well tissue culture plates
- 200 μL pipette tips
- · Microscope with a camera

#### Procedure:



- Seed HaCaT cells in 6-well plates and culture until they form a confluent monolayer.
- Create a "scratch" in the cell monolayer using a sterile 200 μL pipette tip.
- Gently wash the wells with serum-free medium to remove detached cells.
- Add fresh serum-free medium containing the desired concentration of Tiger17 (e.g., 10 µg/mL) to the test wells. Add serum-free medium without the peptide to the control wells.
- Incubate the plates at 37°C in a 5% CO2 incubator.
- Capture images of the scratch at 0, 12, 24, and 36 hours post-treatment.
- Measure the width of the scratch at multiple points for each image and calculate the average.
- Determine the migration rate by comparing the reduction in scratch width over time between the Tiger17-treated and control groups.

## **Protocol 2: In Vitro Cell Proliferation Assay (MTT Assay)**

Objective: To quantify the effect of Tiger17 on the proliferation of keratinocytes and fibroblasts.

#### Materials:

- HaCaT cells or Human Skin Fibroblasts (HSFs)
- Complete cell culture medium
- Tiger17 peptide stock solution
- 96-well tissue culture plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO)
- Microplate reader



#### Procedure:

- Seed 2 x 10<sup>4</sup> cells per well in a 96-well plate and allow them to adhere overnight.
- Replace the medium with fresh medium containing various concentrations of Tiger17 (e.g., 2.5, 5, 10, 20 μg/mL). Include a vehicle control.
- Incubate for 24 hours at 37°C in a 5% CO2 incubator.
- Add 20 μL of MTT solution to each well and incubate for another 4 hours.
- Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 490 nm using a microplate reader.
- Calculate the percentage increase in proliferation relative to the vehicle control.

# Protocol 3: In Vivo Full-Thickness Dermal Wound Healing Model

Objective: To evaluate the wound healing efficacy of topically applied Tiger17 in a murine model.

#### Materials:

- Male BALB/c mice (8-10 weeks old)
- Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
- · Electric shaver and depilatory cream
- Surgical scissors and forceps
- 4 mm biopsy punch
- Tiger17 peptide solution/gel



- Vehicle control solution/gel
- Positive control (e.g., EGF)
- · Ruler or caliper
- Digital camera

#### Procedure:

- Anesthetize the mice and shave the dorsal hair. Apply depilatory cream to remove any remaining hair.
- Create a full-thickness dermal wound on the back of each mouse using a 4 mm biopsy punch.
- Divide the mice into treatment groups (e.g., vehicle, Tiger17, EGF).
- · Topically apply the assigned treatment to the wounds twice daily.
- Document the wound healing progress by taking digital photographs of the wounds on days
  0, 2, 4, 7, and 9 post-injury.
- Measure the wound area from the photographs using image analysis software (e.g., ImageJ).
- Calculate the percentage of residual wound area for each time point and compare between treatment groups.
- (Optional) On specified days, euthanize a subset of mice and harvest the wound tissue for histological analysis (e.g., H&E staining to assess re-epithelialization and granulation tissue formation).

### **Visualizations**

The following diagrams illustrate the signaling pathway of Tiger17 and a typical experimental workflow.





Click to download full resolution via product page

Caption: Signaling pathway of Tiger17 peptide in promoting wound healing.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. A small peptide with potential ability to promote wound healing PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Small Peptide with Potential Ability to Promote Wound Healing PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Small Peptide with Potential Ability to Promote Wound Healing | PLOS One [journals.plos.org]
- 4. Frontiers | More than skin deep: cyclic peptides as wound healing and cytoprotective compounds [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- To cite this document: BenchChem. [P17 peptide in wound healing studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15541828#p17-peptide-in-wound-healing-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com